1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea
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Overview
Description
1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea is a complex organic compound that features a unique combination of cyclopropyl, pyrimidine, imidazole, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopropylamine, which is then reacted with 4,6-dimethylpyrimidine-2-amine under controlled conditions to form the intermediate. This intermediate is further reacted with 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl isothiocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]urea: Similar structure but with a urea moiety instead of thiourea.
1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
1-cyclopropyl-3-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea is unique due to its combination of cyclopropyl, pyrimidine, imidazole, and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N8S2 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-cyclopropyl-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]thiourea |
InChI |
InChI=1S/C18H26N8S2/c1-11-8-12(2)23-17(22-11)25-16(26-18(27)24-14-4-5-14)19-6-7-28-9-15-13(3)20-10-21-15/h8,10,14H,4-7,9H2,1-3H3,(H,20,21)(H3,19,22,23,24,25,26,27) |
InChI Key |
LZRBHHZTTLTIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCSCC2=C(NC=N2)C)NC(=S)NC3CC3)C |
Origin of Product |
United States |
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